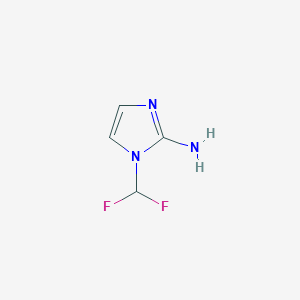

1-(difluoromethyl)-1H-imidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Difluoromethyl)-1H-imidazol-2-amine is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoromethyl group in the imidazole ring imparts distinct characteristics that make it valuable in medicinal chemistry, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-imidazol-2-amine typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the difluoromethylation of imidazole derivatives using difluorocarbene reagents. This reaction can be carried out under various conditions, including the use of metal catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize reagents such as chlorodifluoromethane or fluoroform, which are cost-effective and readily available . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoromethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form difluoromethyl imidazole oxides.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Development:

1-(Difluoromethyl)-1H-imidazol-2-amine has shown promise as a building block for the synthesis of various pharmaceuticals. Its difluoromethyl group enhances the biological activity of drug candidates by improving their metabolic stability and bioavailability.

Case Studies:

- Enzyme Inhibition: Research indicates that this compound can act as an enzyme inhibitor, potentially useful in treating conditions such as cancer and infectious diseases. For example, compounds derived from this compound have been evaluated for their effects on key signaling pathways involved in tumorigenesis, showing significant inhibition in preclinical models .

- GABA-A Receptor Modulation: The compound's derivatives have been explored for their ability to modulate GABA-A receptors, which are crucial in neurological function. These studies suggest that modifications in the imidazole structure can lead to improved pharmacological profiles .

Agrochemicals

Crop Protection:

The difluoromethyl group contributes to the stability and efficacy of agrochemical formulations. Compounds based on this compound are being investigated for their potential as active ingredients in pesticides and herbicides.

Data Table: Agrochemical Applications

| Compound Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| Diflumetorim | Fungicide | Complex I inhibitor | |

| Imidacloprid Analog | Insecticide | VGSC blocker | |

| Thiacloprid Analog | Insecticide | VGSC blocker |

These compounds exhibit enhanced protective qualities against oxidative degradation, making them valuable in modern crop protection strategies.

Material Science

Synthesis of Advanced Materials:

The unique chemical properties of this compound allow it to be utilized in the synthesis of novel materials with enhanced characteristics. Its incorporation into polymer matrices or other materials can improve thermal stability and mechanical properties.

Research Insights:

Recent studies have demonstrated that materials incorporating difluoromethyl groups exhibit superior performance in various applications, including coatings and composites. The presence of the difluoromethyl group modifies the interaction between the material and environmental factors, enhancing durability .

Wirkmechanismus

The mechanism of action of 1-(difluoromethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole: Used in agrochemicals and pharmaceuticals.

Difluoromethyl phenyl sulfide: Known for its lipophilicity and hydrogen bonding capabilities.

Uniqueness

1-(Difluoromethyl)-1H-imidazol-2-amine stands out due to its unique combination of the imidazole ring and the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Biologische Aktivität

1-(Difluoromethyl)-1H-imidazol-2-amine is a fluorinated compound characterized by the presence of a difluoromethyl group attached to an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

Structure

The molecular formula for this compound is C4H5F2N3. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 131.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP (Octanol-Water) | Not specified |

Antiviral Activity

Research indicates that compounds with imidazole structures exhibit significant antiviral properties. For instance, studies on related imidazole derivatives have shown efficacy against HIV-1 reverse transcriptase, suggesting that this compound may exhibit similar activity due to structural similarities .

Antimicrobial Properties

Imidazole derivatives are known for their broad-spectrum antimicrobial activity. In vitro studies have demonstrated that certain substituted imidazoles possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of a difluoromethyl group may enhance these properties due to increased binding affinity to bacterial targets .

Case Studies

- Study on Antiviral Activity : A study evaluated various imidazole derivatives against HIV-1 reverse transcriptase, with findings indicating that modifications at the 2-position of the imidazole ring significantly affect inhibitory potency. While specific data on this compound is limited, its structural analogs showed promising results .

- Antimicrobial Efficacy : A recent investigation into the antibacterial activity of novel imidazole derivatives reported that compounds with fluorinated substituents exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be a candidate for further exploration in combating resistant bacterial strains .

The biological activity of imidazole derivatives often involves interactions with key enzymes or receptors within pathogens. For example, the binding affinity of these compounds to active sites can inhibit essential metabolic pathways in bacteria and viruses. The difluoromethyl group may facilitate stronger interactions through enhanced hydrophobic effects or by participating in hydrogen bonding networks.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3/c5-3(6)9-2-1-8-4(9)7/h1-3H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEZIRJOKLRUDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)N)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.